

# Application Notes and Protocols for In Vivo Imaging with AF647-NHS Ester

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## Compound of Interest

Compound Name: AF647-NHS ester *tri*TEA

Cat. No.: B15137587

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Alexa Fluor 647 (AF647)-NHS ester for in vivo imaging. This far-red fluorescent dye is a powerful tool for non-invasively tracking the biodistribution, target engagement, and pharmacokinetics of labeled molecules in living organisms. The near-infrared (NIR) properties of AF647 allow for deep tissue penetration and reduced autofluorescence, making it ideal for small animal imaging studies.

## Principle of AF647-NHS Ester Labeling

AF647-NHS ester is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines (e.g., on lysine residues of proteins) under mild basic conditions to form a stable amide bond. This covalent conjugation allows for the robust labeling of a wide variety of molecules, including antibodies, peptides, and nanoparticles, for in vivo imaging applications.

## Key Applications

- Pharmacokinetics and Biodistribution: Track the circulation, tissue accumulation, and clearance of therapeutic candidates.
- Tumor Targeting: Visualize the specific accumulation of targeted therapies in tumor tissues.
- Drug Delivery: Monitor the in vivo fate of drug delivery vehicles such as nanoparticles.

- Receptor-Ligand Interactions: Investigate the binding of labeled ligands to their receptors in a physiological context.
- Angiogenesis Imaging: Visualize the formation of new blood vessels in pathological conditions like cancer.

## Quantitative In Vivo Biodistribution Data

The following tables summarize quantitative biodistribution data from preclinical in vivo studies using AF647-NHS ester labeled molecules. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of AF647-Labeled Anti-IL13R $\alpha$ 2 Antibody in A375 Tumor-Bearing Mice

Organ	%ID/g (Mean $\pm$ SEM) at 96h post-injection
Tumor	23 $\pm$ 3
Blood	Not Reported
Heart	Not Reported
Lungs	Not Reported
Liver	Not Reported
Spleen	Not Reported
Kidneys	Not Reported
Muscle	Not Reported
Bone	Not Reported

Data from a study assessing near-infrared fluorophores for antibody biodistribution in a xenograft model.[\[1\]](#)

Table 2: Biodistribution of Cy5.5-Labeled RGD Peptides in U87MG Glioblastoma-Bearing Mice at 24h Post-Injection

Organ	Monomer (%ID/g)	Dimer (%ID/g)	Tetramer (%ID/g)
Tumor	~1.5	~1.8	~2.5
Blood	~0.1	~0.1	~0.1
Heart	~0.2	~0.2	~0.2
Lungs	~0.3	~0.3	~0.3
Liver	~0.8	~1.0	~1.2
Spleen	~0.2	~0.2	~0.2
Kidneys	~1.0	~1.2	~1.5
Muscle	~0.2	~0.2	~0.2

Note: Cy5.5 is spectrally similar to AF647. Data extracted from graphical representation in the cited study.[2]

Table 3: Biodistribution of Fluorescently Labeled PLGA Nanoparticles After Oral Administration in Rats

Organ	% of Total Dose/g
Brain	12.86%
Heart	Not Reported
Lungs	Not Reported
Liver	40.04%
Spleen	Lowest Percentage
Kidneys	25.97%
Intestine	High Accumulation

This study used rhodamine and coumarin-labeled PLGA nanoparticles, providing a general reference for nanoparticle biodistribution after oral delivery.[3][4][5]

## Experimental Protocols

### Protocol 1: Labeling of an IgG Antibody with AF647-NHS Ester

This protocol is a general guideline for labeling an IgG antibody. The optimal labeling ratio may need to be determined empirically.

#### Materials:

- AF647-NHS ester
- IgG antibody (in an amine-free buffer like PBS, pH 7.2-7.4)
- 1 M Sodium Bicarbonate ( $\text{NaHCO}_3$ ), pH 8.3-8.5
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

#### Procedure:

- Prepare Antibody Solution:
  - Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.
  - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
- Prepare AF647-NHS Ester Stock Solution:
  - Dissolve the AF647-NHS ester powder in DMSO to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:

- Add the AF647-NHS ester stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point.
- Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.
- Purification of the Conjugate:
  - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
  - Collect the fractions containing the labeled antibody.
- Characterization (Optional but Recommended):
  - Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 650 nm.

## Protocol 2: In Vivo Fluorescence Imaging using an IVIS Spectrum Imaging System

This protocol provides a general workflow for in vivo imaging of mice injected with an AF647-labeled probe.

### Animal Preparation:

- For haired mice, remove fur from the area to be imaged 24 hours before imaging.[\[6\]](#)[\[7\]](#)
- Switch mice to an alfalfa-free diet for at least one week prior to imaging to reduce autofluorescence from chlorophyll in the gut.[\[8\]](#)
- Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).[\[9\]](#)

### Probe Administration:

- Inject the AF647-labeled probe via the tail vein. The injection volume is typically 100-200 µL.

- The optimal dose of the labeled probe should be determined empirically for each new conjugate and model system.

#### IVIS Spectrum Imaging:

- System Initialization:
  - Turn on the IVIS Spectrum system and allow the CCD camera to cool to -90°C.[10]
  - Initialize the system through the Living Image software.
- Animal Placement:
  - Place the anesthetized mouse on the imaging stage. For consistent results, ensure the animal is in the same position for each imaging session.[6]
- Image Acquisition Settings:
  - Imaging Mode: Fluorescence.
  - Excitation Filter: Select a filter appropriate for AF647, typically around 640 nm.
  - Emission Filter: Select a filter that captures the emission of AF647, typically around 680 nm or using a series of filters for spectral unmixing.
  - Exposure Time: Use the "auto" exposure setting for initial images to determine the optimal exposure time.
  - Binning: Medium to high binning can increase sensitivity.
  - F/Stop: A lower f/stop (e.g., f/2) will collect more light.[11]
- Image Acquisition:
  - Acquire a photographic image of the mouse.
  - Acquire the fluorescence image.

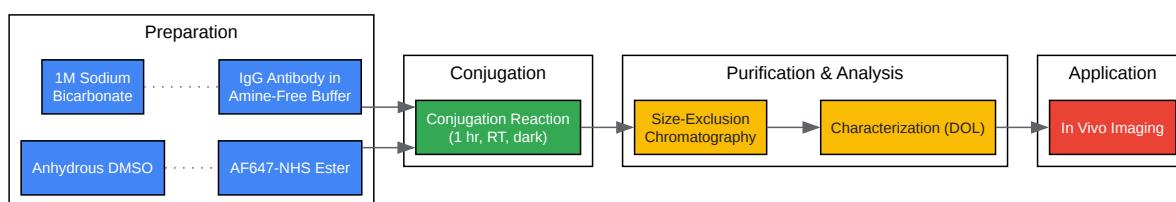
- Acquire a sequence of images at different time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to determine the pharmacokinetic profile.

#### Quantitative Data Analysis:

- Region of Interest (ROI) Analysis:
  - Use the Living Image software to draw ROIs around the tumor and other organs of interest.
  - Measure the average radiant efficiency (photons/s/cm<sup>2</sup>/sr)/(μW/cm<sup>2</sup>) within each ROI.[12]
- Background Subtraction:
  - Draw an ROI in a non-target area to determine the background fluorescence and subtract this from the target ROIs.
- Data Presentation:
  - Data can be expressed as average radiant efficiency or, with appropriate calibration, can be converted to %ID/g.

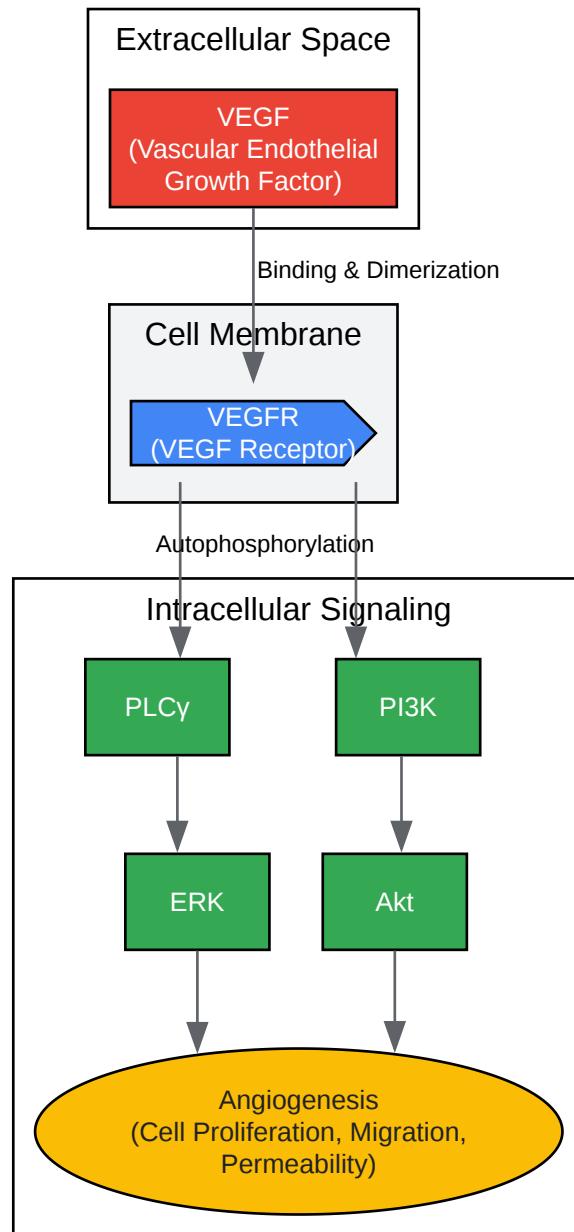
## Visualizations

### Signaling Pathway and Experimental Workflow Diagrams

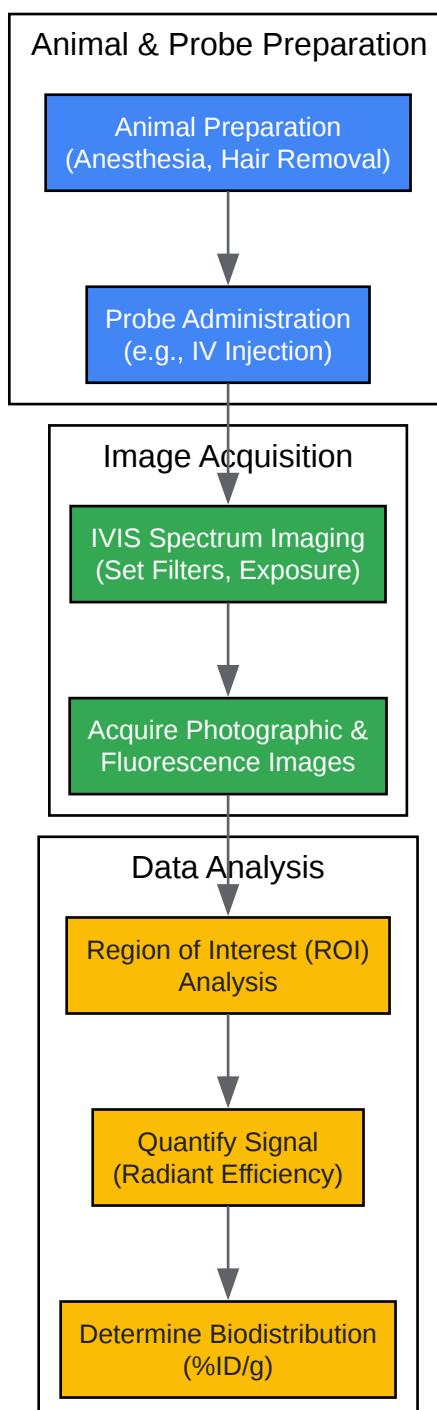


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## AF647-NHS Ester Antibody Labeling Workflow

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Simplified VEGF Signaling Pathway in Angiogenesis



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General In Vivo Fluorescence Imaging Workflow

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